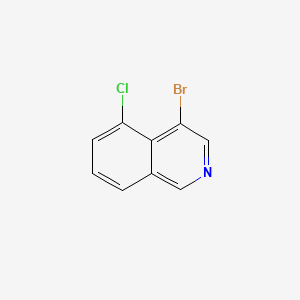

4-Bromo-5-chloroisoquinoline

Description

Significance of the Isoquinoline Scaffold in Chemical Biology and Drug Discovery

The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry. This distinction arises from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. harvard.edu The structural rigidity and the presence of a nitrogen heteroatom make the isoquinoline core an excellent foundation for designing molecules that can effectively interact with various biological targets, including enzymes and receptors.

The therapeutic applications of isoquinoline derivatives are extensive, spanning treatments for cancer, microbial infections, and neurological disorders. acs.org Many commercially available drugs and clinical candidates are built upon this heterocyclic framework, demonstrating its profound impact on drug discovery. The versatility of the isoquinoline ring system allows for the introduction of diverse substituents, enabling chemists to modulate pharmacokinetic and pharmacodynamic properties to optimize efficacy and selectivity. acs.org Research has consistently shown that isoquinoline-based compounds can act as anticancer agents through various mechanisms, such as inducing apoptosis or inhibiting tubulin polymerization. acs.org Furthermore, they have been investigated for their potential as antimalarial, antibacterial, and antiviral agents. acs.orgcymitquimica.com

| Representative Isoquinoline-Based Drugs/Alkaloids | Therapeutic Area/Primary Activity |

| Berberine | Antimicrobial, Antidiabetic, Anticancer aksci.com |

| Apomorphine | Parkinson's Disease Treatment aksci.com |

| Etoposide | Anticancer (Topoisomerase II inhibitor) acs.org |

| Mivacurium | Neuromuscular Blocker |

| Papaverine | Vasodilator |

This table presents a selection of compounds containing the isoquinoline scaffold to illustrate its therapeutic importance.

Role of Halogenation in Modulating Reactivity and Biological Activity within Heterocyclic Systems

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, iodine) into a molecular structure, is a fundamental strategy in organic synthesis and medicinal chemistry. rsc.org Within heterocyclic systems like isoquinoline, halogen atoms serve as powerful modulators of both chemical reactivity and biological function. mdpi.com The introduction of a halogen can significantly alter a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.orgresearchgate.net

From a synthetic perspective, halogens are invaluable functional groups. They act as versatile handles for further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. acs.orgfigshare.com This allows for the construction of complex molecular architectures from simpler halogenated precursors. The position and nature of the halogen on the heterocyclic ring dictate its reactivity; for instance, halogens at different positions on the isoquinoline ring exhibit different susceptibilities to nucleophilic substitution or metal-catalyzed coupling. acs.orgresearchgate.net

In the context of biological activity, halogenation can lead to enhanced potency and selectivity. researchgate.net The introduction of a halogen can improve a drug's ability to cross cellular membranes and the blood-brain barrier. researchgate.net Furthermore, halogens can form specific, non-covalent interactions known as halogen bonds with biological macromolecules, which can contribute significantly to the binding affinity and specificity of a drug candidate. Studies on halogenated naphthoquinones and isoquinoline-5,8-diones have shown that halogen substitution can enhance antimicrobial activity, particularly against Gram-negative bacteria. chemicalbook.com

| Property | Effect of Halogenation |

| Lipophilicity | Generally increased, affecting membrane permeability. |

| Metabolic Stability | Can block sites of metabolic oxidation, prolonging drug half-life. |

| Reactivity | Provides a reactive site for cross-coupling and substitution reactions. acs.org |

| Binding Affinity | Can enhance binding to target proteins through halogen bonding. researchgate.net |

| Biological Activity | Can significantly alter or enhance pharmacological effects. chemicalbook.com |

This interactive table summarizes the key roles of halogenation in modifying the properties of heterocyclic compounds.

Research Trajectories for 4-Bromo-5-chloroisoquinoline within Advanced Heterocyclic Chemistry

While extensive research exists for the broader class of halogenated isoquinolines, specific studies focusing solely on this compound are less prevalent. However, based on the well-established principles of heterocyclic chemistry, its research trajectories can be logically inferred. The compound, with its distinct di-halogenation pattern, is primarily positioned as a valuable and versatile building block in advanced organic synthesis. acs.orgcymitquimica.com

The presence of two different halogens, bromine at the C4 position and chlorine at the C5 position, offers opportunities for regioselective functionalization. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in common palladium-catalyzed cross-coupling reactions, allowing for sequential and site-specific introduction of new substituents. acs.orgfigshare.com This differential reactivity is a key strategic element in the synthesis of complex, highly substituted isoquinoline derivatives.

The primary research applications for this compound are therefore centered on its use as a synthetic intermediate. Potential research directions include:

Synthesis of Novel Pharmaceutical Scaffolds: Utilizing the C4-bromo and C5-chloro positions for sequential cross-coupling reactions to build novel libraries of compounds for screening against various diseases. The isoquinoline core itself is a known pharmacophore, and the specific substitution pattern could lead to unique biological activities. cymitquimica.com

Development of Advanced Materials: Halogenated aromatic compounds are precursors for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). biosynth.com The rigid, planar structure of the isoquinoline core, combined with the electronic influence of the halogens, makes this compound a candidate for the synthesis of novel organic semiconductors.

Mechanistic Studies in Organic Synthesis: The compound serves as an interesting substrate for studying the mechanisms of regioselective reactions on di-halogenated heterocyclic systems. Understanding the subtle factors that control the selective reaction at one halogen over the other is a fundamental area of academic inquiry. researchgate.net

In essence, the research trajectory for this compound is not as an end-product itself, but as a crucial starting material or intermediate that enables the efficient construction of more complex and potentially functional molecules for a wide range of scientific applications.

Propriétés

IUPAC Name |

4-bromo-5-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXDWKJBKXMGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4-bromo-5-chloroisoquinoline and Its Derivatives

Strategies for Regioselective Halogenation of Isoquinoline Scaffolds

The direct introduction of halogen atoms at specific positions on the isoquinoline nucleus requires methods that can overcome the inherent reactivity patterns of the heterocyclic system. Electrophilic aromatic substitution on isoquinoline typically occurs at the C5 and C8 positions. Therefore, achieving substitution at C4 necessitates specialized strategies.

One effective, metal-free approach for the direct C4-halogenation of isoquinolines involves a dearomatization–electrophilic substitution–rearomatization sequence. acs.org This one-pot procedure utilizes di-tert-butyl dicarbonate (Boc₂O) to mediate the temporary dearomatization of the isoquinoline ring, forming a 1,2-dihydroisoquinoline intermediate. This intermediate can then undergo regioselective electrophilic halogenation at the C4 position. Subsequent acid-promoted rearomatization restores the aromatic system and yields the 4-halogenated isoquinoline. acs.org

To synthesize 4-Bromo-5-chloroisoquinoline via this route, one would start with 5-chloroisoquinoline. The reaction with Boc₂O would be followed by the addition of a brominating agent, such as N-bromosuccinimide (NBS), which selectively brominates the C4 position of the activated dihydroisoquinoline intermediate. Acidic workup would then furnish the final product. This method has proven effective for a range of C5- and C6-substituted isoquinolines with moderate to good yields. acs.org For instance, the reaction of 6-chloroisoquinoline with NBS under these conditions yielded 4-Bromo-6-chloroisoquinoline in 64% yield. acs.org

Alternative methods for regioselective bromination often involve using specific reagents and controlling reaction conditions. For example, the bromination of isoquinoline in sulfuric acid can favor the formation of the 5-bromo isomer, and careful temperature control is crucial to suppress the formation of other isomers. orgsyn.org While not directly targeting the C4 position, these methods underscore the importance of reaction conditions in directing regioselectivity.

De Novo Synthesis Approaches to the Halogenated Isoquinoline Core

De novo synthesis offers an alternative and powerful strategy for constructing the this compound core, particularly when direct halogenation is inefficient or non-selective. These methods build the isoquinoline ring system from simpler, often acyclic, precursors. The required halogen atoms can be incorporated into the starting materials, ensuring their precise placement in the final heterocyclic product.

A classic and adaptable method is the Gould-Jacobs reaction. A general pathway for a related compound, 6-bromo-4-chloroquinoline, starts from 4-bromoaniline. google.com An analogous synthesis for this compound would logically begin with 2-amino-4-bromo-5-chlorotoluene or a related aniline derivative. The general steps would involve:

Condensation of the appropriately substituted aniline with a propanedioate derivative, such as diethyl ethoxymethylenemalonate, to form an enamine.

Thermal cyclization of the enamine intermediate, typically by heating in a high-boiling solvent like diphenyl ether, to form a 4-hydroxyisoquinoline derivative. This step proceeds via an electrocyclic reaction followed by elimination.

Conversion of the 4-hydroxyisoquinoline to the 4-chloroisoquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃). google.com

If the starting material was 3-chloro-4-bromobenzaldehyde, it could be converted into a suitable precursor for cyclization methods like the Pomeranz–Fritsch or the Schlittler–Müller modification, which build the isoquinoline ring from benzaldehydes and aminoacetal derivatives. These de novo approaches provide unambiguous placement of the chloro and bromo substituents on the benzene ring portion of the isoquinoline scaffold.

Functionalization and Derivatization Strategies

The halogen atoms in this compound are not merely static substituents; they are versatile synthetic handles for further molecular elaboration. The differential reactivity of the carbon-bromine versus the carbon-chlorine bond can be exploited to achieve selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. rsc.org

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org For dihalogenated substrates like this compound, the selectivity of these reactions is often dictated by the relative reactivity of the C-X bonds. In palladium-catalyzed reactions, the reactivity order is typically C–I > C–Br > C–OTf > C–Cl. rsc.org This hierarchy allows for the selective functionalization of the more reactive C-Br bond at the C4 position, leaving the C-Cl bond at the C5 position intact for subsequent transformations if desired.

Palladium complexes are the most widely used catalysts for the cross-coupling of halogenated heterocycles due to their high efficiency, functional group tolerance, and predictable reactivity. nih.govresearchgate.net The Suzuki-Miyaura and Stille reactions are preeminent among these methods for creating new C-C bonds.

The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. libretexts.org The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. chemrxiv.org

In the case of this compound, the Suzuki-Miyaura coupling is expected to proceed with high regioselectivity at the C4 position due to the greater reactivity of the C-Br bond. rsc.org Studies on analogous systems, such as 4-bromo-6-ethoxyisoquinoline, confirm this reactivity pattern, where various arylboronic acids were coupled efficiently at the C4 position. nih.gov These reactions typically employ a palladium catalyst like Pd(dppf)Cl₂, a base such as K₂CO₃ or K₃PO₄, and are run in a solvent mixture like dioxane/water at elevated temperatures. nih.govnih.gov

The table below summarizes representative conditions for the Suzuki-Miyaura coupling of a 4-bromoisoquinoline derivative, which are directly applicable to this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 3-Hydroxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 75 | nih.gov |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 68 | nih.gov |

| 3 | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 65 | nih.gov |

| 4 | 4-Fluorophenylboronic acid | P1 (XPhos precatalyst) (1.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 60 | 91 | nih.gov |

| 5 | Phenylboronic acid | P2 (SPhos precatalyst) (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 72 | nih.gov |

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). libretexts.org This reaction is valued for its tolerance of a wide variety of functional groups, and the organostannane reagents are often stable and can be prepared in advance. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Similar to the Suzuki-Miyaura reaction, the Stille coupling on this compound would be expected to occur selectively at the C4-bromo position. The reaction conditions typically involve a palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, often with an added phosphine ligand like XPhos or AsPh₃. nih.govharvard.edu In some cases, additives like copper(I) iodide (CuI) are used to accelerate the rate-limiting transmetalation step. harvard.edu

The following table presents typical conditions for Stille cross-coupling reactions involving aryl bromides, illustrating the reaction parameters that would be employed for the derivatization of this compound.

| Entry | Organostannane | Catalyst (mol%) | Ligand/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | (4-methylphenyl)tributylstannane | Pd(OAc)₂ (2) | XPhos (6) | Toluene | 100 | 91 | nih.gov |

| 2 | (4-methoxyphenyl)tributylstannane | Pd(OAc)₂ (2) | XPhos (6) | Toluene | 100 | 90 | nih.gov |

| 3 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (1.5) | P(o-furyl)₃ | THF | 50 | 90 | harvard.edu |

| 4 | Tributyl(thiophen-2-yl)stannane | Pd₂(dba)₃ (2.5) | AsPh₃ (8) | DMF | 25 | 94 | harvard.edu |

| 5 | sec-Butyl azastannatrane | Pd₂(dba)₃ (2.5) | JackiePhos (10) / CuCl | Acetonitrile | 60 | 90 | nih.gov |

Transition-Metal-Catalyzed Cross-Coupling Reactions of Halogenated Isoquinolines

Palladium-Catalyzed Coupling Reactions

Heck Cross-Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org For isoquinoline derivatives, this reaction provides a powerful tool for introducing alkenyl substituents. While specific studies on this compound are not extensively detailed in the provided results, the general principles of Heck reactions on halo-isoquinolines can be applied. The reaction typically involves a palladium(0) catalyst, a phosphine ligand, a base, and an alkene. mdpi.com The relative reactivity of the C-Br versus the C-Cl bond is a critical factor, with the C-Br bond generally being more reactive in palladium-catalyzed couplings. This selectivity allows for the preferential reaction at the 4-position of this compound.

Table 1: Representative Conditions for Heck Cross-Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Ref. |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80-120 | mdpi.com |

| Pd(PPh₃)₄ | - | K₂CO₃ | Acetonitrile/Water | 80 | mdpi.com |

Negishi Cross-Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.orgchemie-brunschwig.ch A key example in the synthesis of a B-Raf kinase inhibitor utilized a palladium-catalyzed Negishi coupling of 4-bromo-1-chloroisoquinoline with an organozinc reagent. researchgate.netresearchgate.net This highlights the utility of this method for complex molecule synthesis. The higher reactivity of the C-Br bond compared to the C-Cl bond in this compound would likely direct the coupling to the 4-position. Recent advancements have introduced palladacycle precatalysts that enable these couplings under mild conditions, even at room temperature for various heteroaryl zinc reagents. nih.gov

Table 2: Conditions for Negishi Cross-Coupling of a Halo-isoquinoline Derivative

| Substrate | Coupling Partner | Catalyst | Solvent | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 4-bromo-1-chloroisoquinoline | Isoquinoline-7-yl zinc triflate | Pd(PPh₃)₄ | Not Specified | Not Specified | researchgate.netresearchgate.net |

Sonogashira Cross-Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com This reaction is a cornerstone for the synthesis of arylalkynes. For this compound, the Sonogashira coupling would be expected to occur selectively at the more reactive 4-bromo position. acs.org This allows for the introduction of an alkynyl group, which can serve as a handle for further transformations. The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine. wikipedia.orgorganic-chemistry.org While direct examples with this compound are scarce in the provided results, the methodology has been successfully applied to other polyhalogenated heterocycles, demonstrating its potential for selective functionalization. vulcanchem.comlibretexts.org

Table 3: General Conditions for Sonogashira Cross-Coupling

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Ref. |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N | THF/DMF | Room Temp - 50°C | wikipedia.orgyoutube.com |

Kumada Cross-Coupling

The Kumada coupling utilizes a palladium or nickel catalyst to couple an organic halide with a Grignard reagent (organomagnesium halide). organic-chemistry.org It was the first transition-metal-catalyzed cross-coupling reaction to be discovered. organic-chemistry.org This reaction is particularly effective for creating C-C bonds, including the formation of biaryl compounds. researchgate.net While it can be limited by the functional group tolerance due to the high reactivity of Grignard reagents, it offers the advantage of using readily available starting materials. organic-chemistry.orgresearchgate.net In the context of this compound, a nickel-catalyzed Kumada coupling could be employed, with the expectation of preferential reaction at the C-Br bond. Nickel catalysts, such as NiCl₂(dppf), have been shown to be effective for the coupling of aryl halides. rsc.org

Table 4: Representative Conditions for Kumada Cross-Coupling

| Catalyst | Substrate Type | Coupling Partner | Solvent | Temperature | Ref. |

|---|---|---|---|---|---|

| NiCl₂(dppf) | Aryl Halide | Grignard Reagent | THF | Room Temp - Reflux | rsc.org |

| (IPr)Ni(allyl)Cl | Heteroaryl Chloride | Grignard Reagent | Not Specified | Not Specified | organic-chemistry.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orgacsgcipr.org This reaction has become a vital tool in synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.orgacs.org For this compound, this methodology would allow for the introduction of various amino groups at the 4-position. The choice of phosphine ligand is crucial for the success of the reaction and has been the subject of extensive development, with bulky, electron-rich ligands often providing the best results. acs.org Bidentate phosphine ligands like BINAP and DPPF were early developments that allowed for the coupling of primary amines. wikipedia.org

Table 5: General Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Solvent | Ref. |

|---|---|---|---|---|

| Pd(OAc)₂ | BINAP, DPPF | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | wikipedia.org |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, represent some of the earliest methods for forming carbon-heteroatom and carbon-carbon bonds. beilstein-journals.org While often requiring harsh conditions, modern advancements have led to milder protocols using soluble copper salts and various ligands. beilstein-journals.orgresearchgate.net These reactions are particularly useful for C-N and C-O bond formation. For this compound, a copper-catalyzed amination or etherification would likely proceed at the more activated position, which can be influenced by the specific reaction conditions and the nature of the nucleophile. Copper(I) catalysts, sometimes supported on resins, have been developed for C-N coupling reactions. mdpi.com

Table 6: Conditions for Copper-Catalyzed C-N Coupling

| Copper Source | Ligand/Support | Base | Solvent | Temperature (°C) | Ref. |

|---|---|---|---|---|---|

| CuI | β-diketone | Not Specified | Not Specified | Room Temp | researchgate.net |

| Cu(I) on polyacrylate resin | - | K₂CO₃ | Isopropyl alcohol | Reflux | mdpi.com |

Nickel-Catalyzed Coupling Reactions

Nickel catalysis offers a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. wisc.edursc.org Nickel catalysts can facilitate a range of transformations, including Kumada, Negishi, and Sonogashira couplings, as well as C-S bond formation. wikipedia.orgwikipedia.orgorganic-chemistry.orgrsc.org A notable feature of nickel catalysis is its ability to activate less reactive C-Cl bonds, which can be challenging for palladium catalysts. oup.com However, in a molecule like this compound, the inherent reactivity difference between the C-Br and C-Cl bonds would still likely favor initial coupling at the 4-position. Studies on other halo-heterocycles have shown that nickel/dppf systems can be inactive for Suzuki-Miyaura couplings of certain α-halo-N-heterocycles due to the formation of stable dimeric nickel species, but are effective for Kumada couplings. rsc.org

Table 7: Examples of Nickel-Catalyzed Coupling Reactions

| Reaction Type | Catalyst System | Substrate | Coupling Partner | Ref. |

|---|---|---|---|---|

| Kumada | [(dme)NiCl₂]/PPh₃ | Vinyl Bromide | Grignard Reagent | organic-chemistry.org |

| Kumada | NiX₂(PPh₃)₂/Zn/Et₄NI | Aryl Halide | - (Homocoupling) | oup.com |

Site-Selective Cross-Coupling of Polyhalogenated Heteroaromatic Systems

The selective functionalization of polyhalogenated heteroaromatic compounds is a powerful strategy for the rapid construction of complex molecular architectures. escholarship.org In systems containing multiple, yet chemically similar, halogen substituents, achieving regioselective cross-coupling is a significant challenge. escholarship.org The ability to control the site of reaction is crucial for developing efficient and flexible synthetic routes.

Research into the site-selective cross-coupling of polyhalogenated heterocycles has revealed that the outcome can be influenced by a variety of factors, including the choice of catalyst, solvent, and reaction temperature. escholarship.orgresearchgate.net For instance, studies on 3,5-dibromo-2-pyrone have shown that the selectivity of cross-coupling reactions can be directed to either the C3 or C5 position by tuning the reaction conditions. escholarship.org Specifically, the use of nonpolar solvents tends to favor coupling at the C3-position, while polar solvents in the presence of a copper(I) co-catalyst can promote reaction at the C5-position. escholarship.org This selectivity is attributed to the differential stability of the palladium intermediates formed during the catalytic cycle. escholarship.org

While direct studies on this compound are limited, the principles derived from other polyhalogenated systems are highly relevant. The distinct electronic environments of the C-4 and C-5 positions, influenced by the bromine and chlorine atoms respectively, would likely govern the regioselectivity of cross-coupling reactions. It is anticipated that palladium-catalyzed reactions, such as Suzuki-Miyaura or Sonogashira couplings, could be optimized to selectively functionalize one position over the other, providing a versatile entry point to a range of 4- and 5-substituted isoquinoline derivatives. acs.org

C-H Functionalization Methodologies of Isoquinolines

Direct C-H functionalization has emerged as a highly atom- and step-economical approach for the modification of heterocyclic scaffolds, avoiding the need for pre-functionalized substrates. rsc.orgrsc.org For isoquinolines, this strategy offers a direct route to introduce substituents at various positions, including the challenging C-4 position.

Direct C-4 Alkylation of Isoquinolines

The direct alkylation of the C-4 position of the isoquinoline ring represents a significant synthetic challenge. nih.govacs.org However, recent advancements have provided novel metal-free methods to achieve this transformation. nih.govacs.org One such strategy involves a temporary dearomatization of the isoquinoline ring, enabling a nucleophilic attack at the C-4 position. nih.govacs.org

In a notable example, benzoic acid is used as a nucleophilic reagent in conjunction with vinyl ketones as electrophiles to achieve C-4 alkylation. nih.govacs.org The proposed mechanism suggests that the isoquinoline combines with benzoic acid at the C-1 position to form a 1,2-dihydroisoquinoline intermediate. acs.orgresearchgate.net This intermediate then acts as a nucleophile, reacting with the vinyl ketone to form a new carbon-carbon bond at the C-4 position. Subsequent elimination of benzoic acid restores the aromaticity of the isoquinoline ring, yielding the C-4 alkylated product. acs.orgresearchgate.net This method demonstrates good tolerance for substituents at various positions on the isoquinoline core and allows for the use of different vinyl ketone electrophiles. nih.govacs.org

| Entry | Isoquinoline Substrate | Electrophile | Product | Yield (%) |

| 1 | Isoquinoline | Methyl vinyl ketone | 4-(2-oxopropyl)isoquinoline | 75 |

| 2 | 3-Methylisoquinoline | Methyl vinyl ketone | 3-Methyl-4-(2-oxopropyl)isoquinoline | 68 |

| 3 | 5-Nitroisoquinoline | Methyl vinyl ketone | 5-Nitro-4-(2-oxopropyl)isoquinoline | 55 |

| 4 | Isoquinoline | Phenyl vinyl ketone | 4-(2-oxo-2-phenylethyl)isoquinoline | 82 |

Table 1: Examples of Direct C-4 Alkylation of Isoquinolines. acs.org

This approach is particularly attractive as it avoids the use of transition metals and does not require pre-activation of the isoquinoline nitrogen. nih.govacs.org The resulting products, containing a carbonyl group, can serve as versatile intermediates for further synthetic manipulations. nih.govacs.org

Oxidative Annulation Strategies

Oxidative annulation reactions provide a powerful means of constructing the isoquinoline core itself from simpler, acyclic precursors. mdpi.comcore.ac.uk These methods often rely on transition-metal catalysis to facilitate the key C-H activation and C-C bond-forming steps. mdpi.com

Palladium-catalyzed oxidative annulation of N-methoxybenzamides with 2,3-allenoic acid esters has been shown to be an effective method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com This reaction proceeds with high regioselectivity and affords a variety of substituted products in good yields under relatively mild conditions. mdpi.com The plausible mechanism involves a palladium-catalyzed C-H activation of the N-methoxybenzamide, followed by insertion of the allene and subsequent reductive elimination to form the heterocyclic product. mdpi.com

| Entry | N-Methoxybenzamide | 2,3-Allenoic Acid Ester | Product | Yield (%) |

| 1 | N-methoxybenzamide | Ethyl 2,3-butadienoate | Ethyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-3-ylidene)acetate | 87 |

| 2 | 4-Methyl-N-methoxybenzamide | Ethyl 2,3-butadienoate | Ethyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-3-ylidene)acetate | 78 |

| 3 | 4-Chloro-N-methoxybenzamide | Ethyl 2,3-butadienoate | Ethyl 2-(6-chloro-1-oxo-1,2,3,4-tetrahydroisoquinolin-3-ylidene)acetate | 81 |

| 4 | N-methoxybenzamide | Methyl 2,3-pentadienoate | Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-3-ylidene)propanoate | 75 |

Table 2: Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones via Palladium-Catalyzed Oxidative Annulation. mdpi.com

Similarly, rhodium-catalyzed oxidative annulation of aromatic aldimines with internal alkynes has been utilized for the synthesis of 1-unsubstituted isoquinolines. core.ac.ukresearchgate.net This approach often employs a leaving group on the nitrogen atom, such as a tert-butyl group, which is eliminated during the reaction. core.ac.uk These oxidative annulation strategies offer a high degree of flexibility in the synthesis of diverse isoquinoline derivatives. mdpi.com

Radical-Mediated Cyclization and Functionalization

Radical-mediated reactions have gained prominence in organic synthesis due to their mild reaction conditions and unique reactivity patterns. rsc.orgrsc.org These methods provide access to complex heterocyclic structures, including isoquinoline derivatives, through carefully designed radical cascade processes. rsc.orgrsc.org

Photo-induced Carbamoyl Radical Cascade Amidation/Cyclization

A novel approach for the synthesis of amide-functionalized isoquinoline-1,3-diones involves a photo-induced cascade reaction initiated by a carbamoyl radical. researcher.lifersc.orgrsc.org In this process, the carbamoyl radical is generated from an oxamic acid using an organic photosensitizer, such as 4CzIPN, under visible light irradiation. researcher.lifersc.org

The generated carbamoyl radical then adds to the double bond of an N-(methacryloyl)benzamide substrate, initiating a cascade sequence. rsc.orgrsc.org This is followed by an intramolecular cyclization onto the aromatic ring and subsequent amidation to afford the final isoquinoline-1,3-dione product. rsc.org Mechanistic studies, including radical scavenger experiments, have confirmed the radical-mediated pathway. rsc.org This method is characterized by its mild reaction conditions, environmental friendliness, and broad substrate scope, allowing for the synthesis of a diverse range of amide-functionalized isoquinoline-1,3-diones. rsc.orgrsc.org

| Entry | N-(methacryloyl)benzamide | Oxamic Acid | Product | Yield (%) |

| 1 | N-(methacryloyl)benzamide | N,N-Dimethyloxamic acid | 2-Methyl-4,4-dimethyl-1,3(2H,4H)-isoquinolinedione-2-carboxamide | 85 |

| 2 | 4-Chloro-N-(methacryloyl)benzamide | N,N-Dimethyloxamic acid | 6-Chloro-2-methyl-4,4-dimethyl-1,3(2H,4H)-isoquinolinedione-2-carboxamide | 78 |

| 3 | N-(methacryloyl)benzamide | N-Phenyloxamic acid | 2-Methyl-4,4-dimethyl-1,3(2H,4H)-isoquinolinedione-2-(phenyl)carboxamide | 72 |

| 4 | 4-Methoxy-N-(methacryloyl)benzamide | N,N-Diethyloxamic acid | 6-Methoxy-2-methyl-4,4-dimethyl-1,3(2H,4H)-isoquinolinedione-2-(diethyl)carboxamide | 81 |

Table 3: Synthesis of Amide-Functionalized Isoquinoline-1,3-diones via Photo-induced Carbamoyl Radical Cascade. rsc.orgrsc.org

Other Novel Synthetic Transformations for Isoquinoline Derivatives

The field of isoquinoline synthesis is continually evolving, with new and innovative methods being developed to access this important heterocyclic motif. acs.orgmdpi.com These novel transformations often provide unique advantages in terms of efficiency, selectivity, and substrate scope.

One such example is the visible-light-induced radical reductive cyclization of acrylamides for the synthesis of isoquinoline-1,3-diones. acs.org This method utilizes a photocatalytic proton-coupled electron transfer (PCET) process, which avoids the need for strong acids or metal-complex catalysts. acs.org The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups. acs.org

Another innovative approach involves a copper-controlled divergent cyclization of benzamides, which can lead to either perfluorinated or cyanated isoquinolinediones. rsc.org By simply using AIBN as a radical initiator, a cascade radical addition/cyclization of methacryloyl benzamides with perfluoroalkyl iodides affords perfluorinated isoquinolinediones. rsc.org However, the addition of a catalytic amount of copper(I) iodide redirects the cyclization to produce isoquinolinediones bearing an α-cyano quaternary carbon center. rsc.org This controllable divergent synthesis provides a highly practical and attractive strategy for the selective functionalization of isoquinolinediones. rsc.org

Mechanistic Investigations of Reactions Involving 4-bromo-5-chloroisoquinoline

Elucidation of Reaction Pathways for Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For substrates like 4-bromo-5-chloroisoquinoline, palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are of significant interest.

The generally accepted mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. uwindsor.canih.gov In the case of this compound, the significantly different reactivity of the C-Br and C-Cl bonds allows for selective functionalization. The C-Br bond is more reactive towards oxidative addition than the C-Cl bond, a principle that is foundational for site-selective cross-coupling. uwindsor.ca

Following oxidative addition, which is often the rate-determining step, a transmetalation step occurs where an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) complex. uwindsor.canih.gov The final step is reductive elimination, where the new carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue. uwindsor.ca

Recent studies have provided deeper insights into these pathways. For instance, investigations into Suzuki-Miyaura reactions have explored the nature of the reactive species in the oxidative addition step and the factors governing site selectivity in polyhalogenated systems. rsc.org The choice of ligands, bases, and solvents can significantly influence the reaction pathway and efficiency.

A generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction is depicted below:

| Step | Description | Intermediate |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. | Aryl-Pd(II)-Halide Complex |

| Transmetalation | The organic group from the organoboron reagent replaces the halide on the palladium complex. | Diaryl-Pd(II) Complex |

| Reductive Elimination | The two organic groups on the palladium complex couple, forming the product and regenerating the Pd(0) catalyst. | Product + Pd(0) |

This fundamental understanding allows chemists to manipulate reaction conditions to achieve desired outcomes, such as in the synthesis of complex pharmaceutical intermediates where selective bond formation is crucial.

Mechanistic Studies of Radical-Mediated Processes in Isoquinoline Synthesis

While many cross-coupling reactions proceed through organometallic intermediates, radical-mediated pathways offer alternative and sometimes more efficient routes for the synthesis and functionalization of isoquinoline systems. These processes often involve single-electron transfer (SET) mechanisms.

Nickel-catalyzed reactions, for example, are known to proceed via radical pathways more readily than their palladium counterparts. nih.gov In the context of isoquinoline synthesis, radical addition to the aromatic ring can lead to the formation of the core scaffold.

One proposed mechanism involves the generation of an alkyl radical from an alkyl electrophile, which then reacts with an aryl-nickel(II) intermediate to form a nickel(III) species. nih.gov Subsequent reductive elimination yields the cross-coupled product and a nickel(I) species, which can then react with another molecule of the alkyl electrophile to regenerate the alkyl radical and the nickel(II) catalyst, thus propagating a radical chain process. nih.gov

The Hunsdiecker-Borodin reaction and its variations are classic examples of radical-mediated decarboxylative halogenation, which can be relevant for the synthesis of halogenated isoquinolines. nih.gov Mechanistic studies of these reactions suggest the formation of an acyl hypohalite intermediate, which then undergoes homolytic cleavage to generate a radical that subsequently loses carbon dioxide to form an alkyl or aryl radical. nih.gov

Role of Catalysts and Ligands in Reaction Selectivity and Efficiency

The choice of catalyst and accompanying ligands is paramount in controlling the selectivity and efficiency of cross-coupling reactions involving this compound. The electronic and steric properties of the ligands coordinated to the metal center dictate the reactivity of the catalyst.

In palladium-catalyzed reactions, bulky and electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination. uwindsor.camit.edu For instance, ligands like Xantphos have been shown to be effective in the C-N and C-O cross-coupling of N-substituted 4-bromo-7-azaindoles, a related heterocyclic system. beilstein-journals.org The use of specialized phosphine ligands developed by Buchwald's group has been critical for the success of Buchwald-Hartwig amination reactions. libretexts.org

The "copper effect" in Stille coupling and the use of copper co-catalysts in Sonogashira reactions highlight how the addition of other metals can influence the reaction mechanism and outcome. libretexts.orgscribd.com In copper-catalyzed C-N cross-coupling (Ullmann reaction), the ligand plays a crucial role in preventing catalyst deactivation and enabling the reaction to proceed at lower temperatures. imperial.ac.uk Mechanistic studies have revealed that the ligand can influence not only the rate of the reaction but also the stability of the catalytic species. imperial.ac.uk

The table below summarizes the effect of different ligands on a model cross-coupling reaction.

| Ligand | Catalyst System | Key Observation | Reference |

| Xantphos | Pd(OAc)₂/Cs₂CO₃ | Efficient for C-N and C-O coupling of 4-bromo-7-azaindoles. | beilstein-journals.org |

| (R)-BINAP | Aryl triflate/Pd catalyst | Induces stereoselectivity in intermolecular Heck reactions. | libretexts.org |

| 1,10-phenanthroline | CuI | Can lead to the formation of unreactive off-cycle species in Ullmann amination. | imperial.ac.uk |

| N-methylglycine | CuI | Provides low catalyst deactivation and high reaction rates in Ullmann amination. | imperial.ac.uk |

These examples underscore the intricate relationship between the ligand structure and the catalytic activity, guiding the rational design of more effective catalytic systems.

Theoretical and Computational Approaches to Reaction Mechanism Elucidation

In conjunction with experimental studies, theoretical and computational methods have become indispensable tools for elucidating the complex mechanisms of reactions involving halogenated isoquinolines. These approaches can provide detailed energetic and structural information about transition states and intermediates that are often difficult to observe experimentally.

Density Functional Theory (DFT) Calculations in Organic Synthesis

Density Functional Theory (DFT) has emerged as a powerful computational method for studying reaction mechanisms in organic synthesis. nih.gov DFT calculations can be used to map out the potential energy surface of a reaction, identifying the most likely reaction pathway and the associated energy barriers.

For example, DFT studies have been employed to understand the site selectivity in the Suzuki-Miyaura cross-coupling of polyhalogenated heteroarenes. rsc.org These calculations can help to rationalize why one halogen is more reactive than another by comparing the activation energies for the oxidative addition step at different positions.

Computational studies have also been instrumental in distinguishing between different proposed catalytic cycles. For instance, in nickel-catalyzed migratory cross-coupling reactions, theoretical calculations indicated that the "chain-walking" process occurs at a neutral nickel complex rather than a cationic one. nih.gov Furthermore, DFT can shed light on the role of ligands by modeling how their electronic and steric properties affect the energies of intermediates and transition states.

The synergy between experimental results and theoretical calculations provides a more complete and nuanced understanding of reaction mechanisms, accelerating the development of new and improved synthetic methods.

Medicinal Chemistry and Pharmacological Research of 4-bromo-5-chloroisoquinoline Derivatives

Isoquinoline Scaffolds in Drug Discovery and Development

The isoquinoline framework, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.netnih.gov This structure is a core component in numerous natural alkaloids and synthetic compounds that exhibit a wide array of pharmacological activities. nih.govsemanticscholar.orgnih.gov Its versatility and accessibility for chemical modification make it a highly attractive starting point for the development of new drugs. researchgate.net Researchers have successfully developed isoquinoline-based compounds with applications as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents, among others. nih.govnih.govresearchgate.net The therapeutic potential of these molecules often arises from their ability to interact with various biological targets, including enzymes and nucleic acids. nih.govnih.gov

The biological activity of an isoquinoline derivative is profoundly influenced by the nature and position of its chemical substituents. ontosight.ai Medicinal chemists employ several design principles to create bioactive analogs, focusing on strategic modifications to the core structure. Key strategies involve introducing diverse functional groups at the C-1, C-3, and C-4 positions, as well as on the nitrogen atom (N-2). rsc.org

The goal of these modifications is to enhance the molecule's interaction with its biological target, improve its pharmacokinetic profile, and increase selectivity. For instance, substitutions can alter a compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its therapeutic efficacy. The heteroaromatic bicyclic structure of the isoquinolone core, a close relative of isoquinoline, contains a "cis-amide" group that is recognized for its capacity to mimic peptide sequences, opening avenues for designing peptidomimetic drugs. acs.org The synthesis of isoquinoline derivatives often involves techniques like the Bischler-Napieralski reaction to create the core, followed by further functionalization to build a library of compounds for biological screening. nih.gov

Bioisosterism, the strategy of replacing an atom or group with another that has similar physical or chemical properties, is a fundamental concept in rational drug design. u-tokyo.ac.jpbaranlab.org In the context of isoquinoline systems, halogens (fluorine, chlorine, bromine, iodine) are frequently employed as bioisosteres for hydrogen atoms or other functional groups. researchgate.net

This substitution can lead to significant changes in a molecule's biological activity. researchgate.net For example, replacing a hydrogen atom with a halogen alters the electronic and steric properties of the molecule. Fluorine, being highly electronegative, can modify the acidity of nearby protons and influence metabolic stability. u-tokyo.ac.jp Larger halogens like chlorine and bromine, as seen in 4-bromo-5-chloroisoquinoline, increase lipophilicity, which can affect how the molecule crosses cell membranes and binds to its target. researchgate.net This strategy of using halogen bioisosteres is critical for optimizing lead compounds into effective drug candidates by fine-tuning their pharmacological profiles. u-tokyo.ac.jpresearchgate.net Nonclassical bioisosteres, which may not share the same number of atoms or electronic configuration but produce similar biological effects, are also increasingly used to explore novel chemical space and improve drug properties. sci-hub.se

Design Principles for Bioactive Isoquinoline Analogs

Biological Activity Profiling of Derivatives Incorporating the Isoquinoline Core

Derivatives featuring the isoquinoline scaffold have been extensively evaluated for a wide range of biological activities. The structural diversity achievable through synthesis allows for the creation of compounds targeting various pathogens and disease pathways.

The isoquinoline scaffold is a prominent feature in many compounds investigated for their anticancer properties. researchgate.netresearchgate.net These derivatives exert their effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial enzymes like topoisomerases. researchgate.netnih.govnih.govnih.gov

Several classes of isoquinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines. nih.gov For example, the pyrrolo[2,1-a]isoquinoline scaffold, found in marine alkaloids like the lamellarins, has shown potent cytotoxic activity. nih.govrsc.org Researchers have synthesized and evaluated numerous isoquinoline derivatives, identifying compounds with promising antitumor effects. In one study, a screen of 11 isoquinoline derivatives identified a lead compound with high cytotoxicity against HeLa and HepG2 cancer cells but relatively low toxicity to normal cells. plos.org In another effort, two rhodium complexes incorporating isoquinoline derivative ligands displayed strong anticancer activity against a panel of cancer cells while showing lower toxicity to non-cancerous cells. rsc.org Further research on 533 newly synthesized isoquinoline derivatives led to the identification of two compounds that effectively inhibited ovarian cancer cell proliferation and induced apoptosis. dovepress.com

| Derivative Class/Compound | Cancer Cell Line | Activity Metric | Reported Value | Reference |

|---|---|---|---|---|

| Rhodium Complex (Rh1) | T-24 (Bladder) | IC50 | 5.8 µM | rsc.org |

| Rhodium Complex (Rh1) | HeLa (Cervical) | IC50 | 8.2 µM | rsc.org |

| Rhodium Complex (Rh2) | T-24 (Bladder) | IC50 | 10.3 µM | rsc.org |

| Rhodium Complex (Rh2) | HeLa (Cervical) | IC50 | 14.2 µM | rsc.org |

| Isoquinoline Derivative (B01002) | SKOV3 (Ovarian) | IC50 | 7.65 µg/mL | dovepress.com |

| Isoquinoline Derivative (C26001) | SKOV3 (Ovarian) | IC50 | 11.68 µg/mL | dovepress.com |

The isoquinoline core is also a key component in the development of antiviral agents. nih.gov Research has demonstrated the efficacy of isoquinoline derivatives against a range of viruses, including those responsible for significant human diseases. mdpi.com For example, studies have evaluated isoquinoline alkaloids for activity against Herpes simplex virus (HSV), Parainfluenza virus (PI-3), Human Immunodeficiency Virus (HIV), and various flaviviruses. mdpi.comresearchgate.net

In the search for new influenza treatments, a screening of a chemical library identified an isoquinolone compound with potent activity against both influenza A and B viruses, with a 50% effective concentration (EC50) between 0.2 and 0.6 µM. nih.gov Although the initial hit showed cytotoxicity, subsequent synthesis and structure-activity relationship studies led to the discovery of a derivative with greatly reduced cytotoxicity while maintaining antiviral activity. nih.gov The mechanism of action for this class of compounds was identified as the inhibition of viral polymerase activity. nih.gov Other research has explored synthetic isoquinolines like famotine and memotine against myxoviruses and rhinoviruses. nih.gov

| Compound/Derivative Class | Virus | Activity Metric | Reported Value | Reference |

|---|---|---|---|---|

| Isoquinolone (Compound 1) | Influenza A and B | EC50 | 0.2 - 0.6 µM | nih.gov |

| Isoquinolone (Compound 21) | Influenza A and B | EC50 | 9.9 - 18.5 µM | nih.gov |

| Papaverine hydrochloride | HIV | ED50 | 5.8 µM | mdpi.com |

| Dihydrochelerythrine | Hepatitis B Virus (HBV) | IC50 | < 0.05 µM | mdpi.com |

| Selected Isoquinoline Alkaloids | Parainfluenza-3 (PI-3) Virus | CPE Inhibitory Conc. | 0.5 - 64 µg/mL | researchgate.net |

Isoquinoline derivatives are attractive scaffolds for developing novel antibacterial agents, including those effective against drug-resistant pathogens. mdpi.comnih.govscilit.com The isoquinoline nucleus is a fundamental structure in many compounds that exhibit antimicrobial properties. semanticscholar.orgresearchgate.net

A new class of alkynyl isoquinolines has been shown to possess strong bactericidal activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.gov Two representative compounds from this class, HSN584 and HSN739, were also able to clear intracellular MRSA within macrophages. nih.gov In another study, a series of tricyclic isoquinoline derivatives were synthesized and evaluated for antibacterial properties, with some compounds showing activity against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae. mdpi.com The synthesis of differently functionalized tetrahydroisoquinolines (THIQs) has also yielded compounds with high and broad-range bactericidal activity, with halogenated derivatives showing particularly remarkable effects. nih.gov

| Compound/Derivative | Bacterial Strain | Activity Metric | Reported Value (µg/mL) | Reference |

|---|---|---|---|---|

| HSN584 | MRSA | MIC | 4 | nih.gov |

| HSN739 | MRSA | MIC | 4 | nih.gov |

| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | MIC | 16 | mdpi.com |

| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | MIC | 32 | mdpi.com |

| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | MIC | 32 | mdpi.com |

| 1-(4-choloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,- tetrahydroisoquinoline | Pseudomonas aeruginosa | MIC90 | 6.0 - 24.0 | internationalscholarsjournals.com |

Anti-inflammatory Activity

The isoquinoline framework is a known template for compounds possessing anti-inflammatory properties. mdpi.comnih.govresearchgate.net Research has shown that derivatives of this scaffold can modulate key inflammatory pathways. For instance, 5-Aminoisoquinolin-1-one (5-AIQ), a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs), demonstrates anti-inflammatory activity in vivo. scispace.com Its mechanism involves the down-regulation of NF-κB activity, which in turn modulates the expression of cytokines and adhesion molecules. scispace.com Notably, 4-bromo-5-AIQ was synthesized as a key intermediate in the development of these inhibitors. scispace.com

Furthermore, studies on other halogenated isoquinolines have provided direct evidence of their anti-inflammatory effects. In one study, 6-chloro and 7-fluoro isoquinoline derivatives were found to exhibit significant anti-inflammatory activity by inhibiting Tumor Necrosis Factor-alpha (TNF-α) in vitro, showing between 50% and 60% inhibition. nih.gov This highlights the potential role of halogen substituents in conferring anti-inflammatory properties to the isoquinoline core.

Antioxidant Activity

Derivatives based on the isoquinoline scaffold have been recognized for their potential antioxidant properties. mdpi.comnih.govresearchgate.netresearchgate.net Some isoquinoline compounds have demonstrated neuroprotective effects, which are partly attributed to their antioxidant capabilities and their ability to protect against neurodegenerative diseases. ontosight.ai While the broad class of isoquinolines is associated with antioxidant activity, specific research focusing on the antioxidant potential of this compound derivatives is not extensively documented in the reviewed literature. The general antioxidant capacity of the parent scaffold, however, suggests a potential area for future investigation for its halogenated derivatives.

Antihypertensive Activity

Certain isoquinoline derivatives have been investigated for their cardiovascular effects, including potential antihypertensive activities. researchgate.netontosight.ai The 1,2,3,4-tetrahydroisoquinoline moiety is a key structural component in established antihypertensive drugs such as Quinapril and Debrisoquine. researchgate.netmdpi.comresearchgate.net This demonstrates the value of the isoquinoline skeleton in designing agents that modulate blood pressure.

However, not all derivatives exhibit this activity. A study focused on a series of 1,3-diamino-6,7-dimethoxyisoquinolines found them to be ineffective as antihypertensive agents in rats, even at relatively high doses. nih.govacs.org The study concluded that for these specific compounds, the isoquinoline nucleus was not an effective replacement for the quinazoline core found in potent α1-adrenoceptor antagonists like prazosin. nih.govacs.org These findings underscore that while the isoquinoline scaffold is promising, specific substitution patterns are critical for achieving antihypertensive effects.

Neuropharmacological Activities (e.g., Antipsychotic, Antidepressant)

The isoquinoline structure is a key pharmacophore for agents with neuropharmacological activity, including potential antidepressant and antipsychotic effects. mdpi.comresearchgate.netresearchgate.net Research into synthetic derivatives has yielded compounds with significant activity targeting key neurotransmitter systems.

A series of novel isoquinoline-sulfonamide analogs of the antipsychotic drug aripiprazole were synthesized and evaluated for their effects on serotonin and dopamine receptors. nih.gov Within this series, compound 39 , an isoquinoline-3-sulfonamide derivative, produced significant antidepressant activity in the Forced Swim Test (FST) in mice. nih.gov Another analog, compound 40 (N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-4-sulfonamide), demonstrated remarkable antipsychotic properties in a mouse model of hyperlocomotor activity. nih.gov

Furthermore, studies on other halogenated isoquinolines have reinforced their potential in this area. A synthesized (2-bromophenyl)-(3,4-dihydroisoquinoline-1-yl)methanone derivative (4a ) showed potent antidepressant-like effects in mice, which were found to be mediated by interactions with both serotonergic and dopaminergic (D1, D2, and D3) receptors. cdnsciencepub.com These findings highlight the pharmacological potential of halogenated isoquinoline derivatives in the development of new treatments for depressive and psychotic disorders. cdnsciencepub.com

| Compound | Derivative Type | Observed Activity | Target/Mechanism | Reference |

|---|---|---|---|---|

| Compound 39 | Isoquinoline-3-sulfonamide | Antidepressant | 5-HT1A agonist, D2 partial agonist, 5-HT2A/5-HT7 antagonist | nih.gov |

| Compound 40 | Isoquinoline-4-sulfonamide | Antipsychotic | Multireceptor (5-HT1A/2A/7, D2/3) profile | nih.gov |

| Compound 4a | (2-bromophenyl)-(3,4-dihydroisoquinoline-1-yl)methanone | Antidepressant-like | Serotonergic and Dopaminergic (D1/D2/D3) receptors | cdnsciencepub.com |

Antimalarial Activity

The isoquinoline scaffold is a recognized structural framework in the search for new antimalarial agents. researchgate.netresearchgate.net While much of the historical focus has been on the related quinoline core, as seen in drugs like chloroquine, research into isoquinoline derivatives has identified novel compounds with significant activity against Plasmodium falciparum. nih.govnih.govnih.gov

A key study investigated a series of 4-cyano-3-methylisoquinoline inhibitors, revealing promising activity for halogenated derivatives. rsc.org Several bromo-substituted compounds were synthesized and evaluated, demonstrating the potential of this chemical space. For example, 7-Bromo-1-(butylamino)-3-methylisoquinoline-4-carbonitrile showed activity against the parasite. rsc.org The introduction of other functionalities, such as in 1-(Butylamino)-7-((4-chlorobenzyl)amino)-3-methylisoquinoline-4-carbonitrile, was also explored. rsc.org These findings indicate that substituted bromo- and chloro-isoquinolines are a viable avenue for the development of new antimalarial leads.

| Compound Name | Reference |

|---|---|

| 1-Amino-7-bromo-3-methylisoquinoline-4-carbonitrile | rsc.org |

| 7-Bromo-1-(butylamino)-3-methylisoquinoline-4-carbonitrile | rsc.org |

| 7-Bromo-1-(2-propylamino)-3-methylisoquinoline-4-carbonitrile | rsc.org |

| 1-(Butylamino)-7-((4-chlorobenzyl)amino)-3-methylisoquinoline-4-carbonitrile | rsc.org |

Enzyme Inhibition Studies (e.g., Cholinesterases, Phosphodiesterases, KRAS)

The functionalized isoquinoline scaffold serves as a versatile template for designing inhibitors of various key enzymes implicated in disease.

KRAS Inhibition

The Kirsten Rat Sarcoma 2 Viral Oncogene Homolog (KRAS) is a member of the Ras family of oncogenes, and mutations like G12C lead to constitutive activation and are drivers in many cancers. The development of inhibitors that target KRAS G12C is a major goal in oncology. Notably, This compound has been explicitly identified as a key intermediate in the synthesis of compounds designed to be irreversible inhibitors of KRAS G12C. This highlights its importance as a building block for creating targeted cancer therapies.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that regulate intracellular signaling pathways. Research has shown that certain halogenated isoquinoline derivatives can act as potent PDE inhibitors. Specifically, 7-fluoro and 6-chloro isoquinoline derivatives have demonstrated significant inhibitory activity against PDE4B, an enzyme involved in inflammatory processes. nih.gov

Cholinesterase Inhibition

While some isoquinoline derivatives have been explored as cholinesterase inhibitors for potential use in treating Alzheimer's disease, specific data on this compound derivatives in this context is limited. However, the broad inhibitory potential of the isoquinoline class suggests this could be a subject for future research.

| Target Enzyme | Derivative Class | Finding | Reference |

|---|---|---|---|

| KRAS G12C | This compound | Used as a key synthetic intermediate for irreversible inhibitors. | |

| Phosphodiesterase 4B (PDE4B) | 6-Chloro and 7-fluoro isoquinolines | Demonstrated significant inhibitory activity. | nih.gov |

Multidrug Resistance (MDR) Reversal Activity

The development of multidrug resistance (MDR) in cancer cells, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and MRP1, is a major obstacle in chemotherapy. nih.govcapes.gov.br Several studies have shown that isoquinoline and tetrahydroisoquinoline derivatives can act as potent MDR reversal agents. nih.govnih.gov

One study identified a phenethylisoquinoline alkaloid as a novel inhibitor of the ABCB1 transporter, which was shown to reverse MDR by directly interacting with the transporter's substrate-binding site. capes.gov.br Other research focused on 1,2-disubstituted tetrahydroisoquinolines, identifying several derivatives that inhibited the P-gp transport pump more effectively than the reference compound verapamil. core.ac.ukresearchgate.net For example, one derivative showed twice the efficacy of verapamil at a tenfold lower concentration. core.ac.ukresearchgate.net

Another series of α-aryl-α-thiotolylalkanenitrile tetrahydroisoquinoline derivatives also proved to be effective MDR reversal agents, with several compounds showing potent activity with IC50 values below 0.5 µM. nih.gov These findings collectively establish that the isoquinoline scaffold is a promising foundation for developing agents capable of sensitizing resistant cancer cells to chemotherapy.

| Compound Class/Name | MDR Target | Finding | Potency (IC50 / AC50) | Reference |

|---|---|---|---|---|

| HZ08 (tetraisohydroquinoline derivative) | P-glycoprotein (Pgp), MRP1 | Reversed resistance to adriamycin and vincristine. | Not specified | nih.gov |

| 1,2-Disubstituted tetrahydroisoquinolines | P-glycoprotein (Pgp) | Multiple compounds showed greater P-gp inhibition than verapamil. | Lower AC50 values than verapamil | core.ac.ukresearchgate.net |

| (1'R,2R)-2-{2'-[2"-hydroxy-3"-(·-naphthyloxy)propyl]-6',7'-dimethoxy-1',2',3',4'-tetrahydro-1'-isoquinolyl}propan-1-ol hydrochloride | P-glycoprotein (Pgp) | Showed two times higher efficacy than verapamil. | Not specified | core.ac.ukresearchgate.net |

| Isoindoline 44 | MDR (unspecified pump) | Effective MDR reversal agent. | 0.26 µM | nih.gov |

| Tetrahydroisoquinoline 15m | MDR (unspecified pump) | Effective MDR reversal agent. | 0.30 µM | nih.gov |

| Phenethylisoquinoline alkaloid | ABCB1 | Significantly enhanced reversal of ABCB1-mediated MDR. | Not specified | capes.gov.br |

Structure-Activity Relationship (SAR) Studies of Halogenated Isoquinoline Derivatives

The biological activity of isoquinoline derivatives is significantly influenced by the nature and position of halogen substituents on the isoquinoline ring. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic properties of lead compounds. These studies systematically alter the chemical structure of a molecule to understand how these changes affect its biological activity. For halogenated isoquinolines, SAR studies focus on aspects such as the positional effects of the halogens and the impact of adding different chemical groups at various sites on the molecule.

The location of halogen atoms on the isoquinoline framework is a critical determinant of a compound's pharmacological profile. The electron-withdrawing nature and steric bulk of halogens like bromine and chlorine can significantly alter the electronic distribution and conformation of the molecule, thereby influencing its interaction with biological targets.

Research has shown that the position of halogen substituents can dramatically affect biological activity. For instance, the introduction of a chlorine atom at the 8-position of the isoquinoline ring has been shown to influence its electronic properties and reactivity. In some cases, the presence of halogens at specific positions is a requirement for broad-spectrum activity. Studies on isoquinoline-based bisaryl imidazole hybrids revealed that hydrophobic and electron-withdrawing groups, such as halogens, on the isoquinoline moiety were necessary for potent antibacterial activity. nih.gov

Furthermore, the specific positioning of halogens can lead to differential effects. For example, in a series of benzothiazole-isoquinoline derivatives, the position of a chlorine or bromine substituent on the benzothiazole ring significantly influenced the compound's inhibitory activity against monoamine oxidase (MAO). researchgate.net Specifically, ortho- or meta-positioning of the halogen resulted in greater activity compared to a para-substitution. researchgate.net This highlights the importance of the spatial arrangement of substituents for optimal interaction with the target enzyme.

The table below summarizes the impact of halogen position on the biological activity of various isoquinoline derivatives.

| Compound Class | Halogen Position | Observed Effect on Biological Activity |

| Isoquinoline-based bisaryl imidazoles | Ends of the hybrid motif | Essential for broad-spectrum antibacterial activity. nih.gov |

| Benzothiazole-isoquinoline derivatives | ortho or meta on benzothiazole ring | Enhanced MAO inhibitory activity compared to para-substitution. researchgate.net |

| 8-Chloroisoquinoline | C-8 | Influences electronic properties and reactivity. |

| 7-Chloroisoquinoline | C-7 | Reduced potency in PRMT3 inhibition studies, highlighting the importance of spatial orientation. |

Modification of the isoquinoline core at specific carbon positions (C-1, C-3, and C-4) is a common strategy to modulate the pharmacological properties of these compounds. Derivatization at these sites can influence factors such as binding affinity, selectivity, and pharmacokinetic properties.

Derivatization at C-1: The C-1 position of the isoquinoline ring is a frequent site for modification. For instance, the introduction of an amine group at C-1 can be a key feature for certain biological activities.

Derivatization at C-3: The C-3 position is another important site for introducing diversity. The attachment of a phenyl group at this position, as seen in 6-bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine, creates an extended aromatic system that enhances molecular complexity and provides additional sites for chemical modification.

Derivatization at C-4: The C-4 position is also a target for synthetic modification to enhance biological activity. A facile synthesis of C4-substituted isoquinolines has been described, starting from 4-bromoisoquinoline. nih.gov These derivatives have been evaluated for their cytotoxic effects in tumor cell lines. nih.gov The introduction of substituents at the C-4 position can provide access to substitution patterns that are not favored in typical electrophilic or nucleophilic aromatic substitution reactions. d-nb.info

The following table provides examples of derivatization at different sites and their impact on the pharmacological profile.

| Derivatization Site | Type of Substituent | Resulting Pharmacological Profile |

| C-1 | Amine group | Can be a key feature for certain biological activities. |

| C-3 | Phenyl group | Creates an extended aromatic system, enhancing molecular complexity. |

| C-4 | Various substituents | Can lead to cytotoxic activity against tumor cell lines. nih.gov |

Positional Effects of Halogen Substituents on Biological Activity

Mechanisms of Biological Action at the Molecular and Cellular Level

Understanding the mechanisms through which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. This involves identifying their molecular targets, studying their interactions with these targets, and elucidating how they modulate cellular pathways.

The initial step in elucidating the mechanism of action is the identification of the specific molecular targets with which these compounds interact. Isoquinoline derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors. For example, certain isoquinoline derivatives have been identified as inhibitors of kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. ontosight.ai Other potential targets include DNA topoisomerases, enzymes essential for DNA replication and repair. evitachem.com

Target validation is the process of confirming that the identified molecular target is indeed responsible for the observed biological effect. This can be achieved through various experimental approaches, including genetic knockdown or knockout of the target protein to see if it mimics the effect of the compound.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, a this compound derivative) when bound to a specific protein target. nih.govdntb.gov.uamdpi.com These studies provide valuable insights into the binding mode and the key interactions between the ligand and the protein's active site. The binding affinity, often expressed as a negative value of the binding energy (ΔG), indicates the stability of the ligand-protein complex; a more negative value suggests a more stable interaction. nih.gov

Molecular docking studies of isoquinoline derivatives have been used to understand their binding to various protein targets. researchgate.net For example, docking studies can reveal hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. This information is critical for optimizing the structure of the lead compound to enhance its potency and selectivity.

Once a compound is shown to interact with a specific target, the next step is to understand how this interaction affects cellular pathways. Many isoquinoline derivatives have been found to exert their effects by modulating key cellular processes such as apoptosis (programmed cell death), cell proliferation, and various signaling pathways.

Apoptosis and Cell Proliferation: A number of isoquinoline derivatives have demonstrated the ability to induce apoptosis in cancer cells. This is a desirable property for an anticancer agent, as it leads to the selective elimination of tumor cells. The induction of apoptosis can occur through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins. Some compounds have been shown to suppress cell proliferation by arresting the cell cycle at specific phases. nih.gov

Signaling Pathways: Isoquinoline derivatives can also modulate specific signaling pathways within the cell. The Hippo signaling pathway, for instance, is a critical regulator of organ size by controlling cell proliferation and apoptosis. nih.gov Dysregulation of the Hippo pathway is often associated with cancer development. While direct evidence linking this compound to the Hippo pathway is still emerging, the known role of isoquinolines in modulating cell proliferation and apoptosis suggests that this pathway could be a relevant target.

Molecular Docking and Ligand-Protein Interaction Studies

Development of Lead Compounds from this compound Scaffolds for Therapeutic Applications

The isoquinoline ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic therapeutic agents. researchgate.net The strategic placement of halogen atoms, such as in this compound, provides a valuable starting point for the development of lead compounds. The bromine atom at the C4 position and the chlorine atom at the C5 position not only influence the molecule's steric and electronic properties but also serve as versatile chemical handles for further structural modifications through reactions like Suzuki, Sonogashira, and Stille couplings. acs.org This allows for the systematic exploration of the chemical space around the core scaffold to optimize pharmacological activity, selectivity, and pharmacokinetic properties.

A prominent example of this approach is the development of inhibitors for Checkpoint kinase 1 (CHK1), a crucial enzyme in the DNA damage response network and a key target in oncology. nih.gov An initial fragment-based screening identified pyrazolopyridine inhibitors, which, through a series of structure-guided modifications, were evolved into a highly potent and selective isoquinoline-based inhibitor, SAR-020106. acs.orgnih.gov This evolution involved morphing the initial scaffold into imidazo[4,5-c]pyridines and ultimately to isoquinolines, which showed encouraging ligand efficiencies. acs.org

The structure-activity relationship (SAR) studies revealed the importance of specific substitutions on the isoquinoline ring. X-ray crystallography of one of the lead compounds showed that a chloro substituent on the isoquinoline ring was positioned close to the enzyme's specificity surface, contributing to the binding affinity. acs.org The optimization process involved synthesizing and testing a series of analogs to balance potency, selectivity against other kinases (like CHK2), and synthetic tractability. acs.org

| Compound | Core Scaffold | Key Substituents | CHK1 IC50 (nM) | CHK2 IC50 (nM) | Selectivity (CHK2/CHK1) |

|---|---|---|---|---|---|

| 27 | Isoquinoline | Unsubstituted | 1500 | >10000 | >6.7 |

| 28 | Isoquinoline | R = (R)-CH(Me)NH(CH2)2NMe2 | 1.5 | 100 | ~67 |

| SAR-020106 (30) | Isoquinoline | R = (R)-CH(Me)NH(CH2)2NMe2; 1-Chloro | 0.5 | 160 | ~320 |

Data derived from a study on the structure-guided evolution of CHK1 inhibitors. acs.org

Similarly, isoquinoline derivatives have been optimized for activity against neuroendocrine prostate cancer (NEPC), a particularly aggressive form of cancer. mdpi.com Starting from the natural product lycobetaine, researchers simplified the structure to a core 4-aryl-isoquinoline derivative which showed antiproliferative activity. mdpi.com Subsequent SAR studies focused on optimizing substitutions at various positions of the isoquinoline ring and the attached aryl moiety to enhance potency and selectivity. This led to the discovery of compound 46 , which demonstrated potent inhibitory activity against the LASCPC-01 NEPC cell line with an IC50 value of 0.47 µM and high selectivity over the PC-3 prostate cancer cell line. mdpi.com

The investigation highlighted how modifications around the isoquinoline core influence biological activity. For instance, the nature and position of substituents on the 4-aryl group, as well as substitutions on the isoquinoline ring itself, were found to be critical for potency. mdpi.com

| Compound | Isoquinoline Substitution | 4-Aryl Substitution | IC50 (µM) vs. LASCPC-01 cells |

|---|---|---|---|

| 23 | 6-OCH2CH3 | 4-Cl, 3-OH | 0.53 |

| 37 | 6-OCH2CH3 | 4-Cl | 3.06 |

| 38 | 6-OCH2CH3 | Phenyl (unsubstituted) | >10 |

| 39 | 6-OCH2CH3 | 3-OH | 1.97 |

| 46 | 6-OCH2CH2OCH3 | 4-Cl, 3-OH | 0.47 |

Data derived from a study on the structural optimization of isoquinoline derivatives against neuroendocrine prostate cancer cells. mdpi.com

These examples underscore the utility of the halogenated isoquinoline scaffold as a template for lead compound development. The ability to perform systematic chemical modifications, guided by biological and structural data, allows for the fine-tuning of molecular properties to generate potent and selective therapeutic candidates for various diseases. acs.orgmdpi.com

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Complex Isoquinoline Derivatives (e.g., High-Resolution Mass Spectrometry (HRMS))

The definitive structural confirmation of complex isoquinoline derivatives relies heavily on a combination of spectroscopic methods, with Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) being paramount.